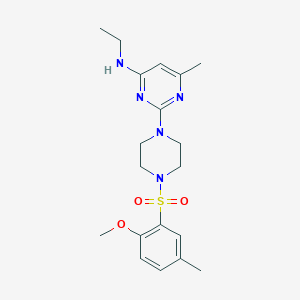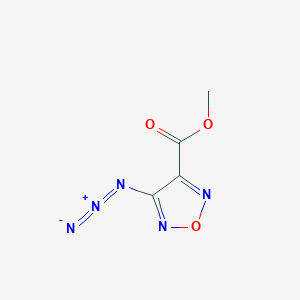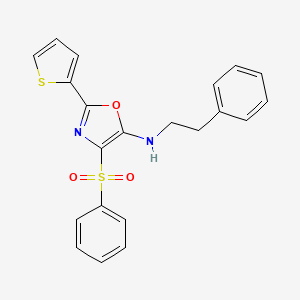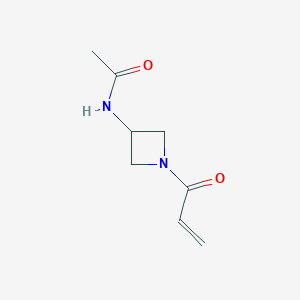
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)picolinamide” is a pyrimidine derivative . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with Cs2CO3 and ethyl 4-hydroxybenzoate in a three-necked round-bottomed flask . The reaction is carried out at room temperature for 2-3 hours . After the reaction, the solvent is removed, water is added to the residue, and the precipitate formed is filtered off and recrystallized from ethanol .Molecular Structure Analysis
The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 152-153 °C . The 1H NMR and 13C NMR data provide detailed information about the hydrogen and carbon atoms in the molecule .Wissenschaftliche Forschungsanwendungen
Kilogram-Scale Synthesis and Clinical Evaluation
The development and kilogram-scale synthesis of compounds structurally related to N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)picolinamide have been detailed, with applications in the treatment of depression through modulation of the mGlu5 receptor. This includes the creation of high-purity batches for clinical trials, emphasizing the importance of such compounds in pharmaceutical development (David et al., 2017).
Discovery for Clinical Evaluation
Research has been conducted on discovering and evaluating compounds with a similar structure for clinical evaluation due to their potential utility in treating psychiatric and neurodegenerative disorders. This work highlights the selectivity and binding efficiency of these compounds towards specific receptors, contributing to their consideration for clinical trials (Felts et al., 2017).
Amide Rotational Barriers
Studies on picolinamide and related compounds have explored the amide rotational barriers, providing insights into the energetics and molecular interactions critical for medicinal and biological applications. This research aids in understanding the structural properties that influence the pharmacological activities of these compounds (Olsen et al., 2003).
Protection Against Cellular Damage
Picolinamide has been investigated for its protective effects against cellular damage induced by specific toxins, showcasing its potential as a therapeutic agent. This includes inhibition of enzymes leading to the preservation of cellular health, relevant to the mechanisms of action of related compounds in disease treatment (Yamamoto & Okamoto, 1980).
Bonding Properties and Catalytic Activity
The electronic and bonding properties of complexes involving picolinamide derivatives have been characterized, with findings supporting applications in catalysis and materials science. These studies provide a foundation for the development of new catalysts and functional materials based on the structural motifs of compounds like N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)picolinamide (Wu & Su, 1997).
Antimicrobial and Antitubercular Activities
Research into derivatives of picolinamide has included the synthesis and evaluation of their antimicrobial and antitubercular activities. This underscores the significance of such compounds in developing new therapeutic agents for infectious diseases (Bogdanowicz et al., 2012).
Zukünftige Richtungen
The compound and its derivatives have shown promising antifungal activities . Therefore, future research could focus on exploring its potential as a fungicide. Additionally, the development of novel and promising fungicides is urgently required due to the resistance of plant fungal diseases against current fungicides .
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, influencing cellular processes .
Mode of Action
This can result in alterations in cellular processes, potentially leading to the observed effects .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, including those involved in inflammation and neuroprotection .
Result of Action
Similar compounds have been shown to have neuroprotective and anti-inflammatory properties . These effects could potentially be mediated through the inhibition of specific enzymes or proteins, leading to changes in cellular signaling and function.
Eigenschaften
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O/c1-9-8-11(14(15,16)17)21-12(20-9)5-7-19-13(22)10-4-2-3-6-18-10/h2-4,6,8H,5,7H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOUSELHFDSNKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2=CC=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2927632.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2927633.png)


![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cyclohexanecarboxamide](/img/structure/B2927640.png)




![Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B2927650.png)
![2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2927652.png)
![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2927653.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide](/img/structure/B2927655.png)